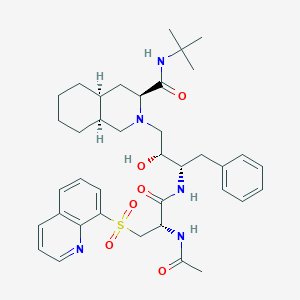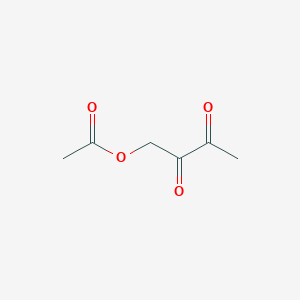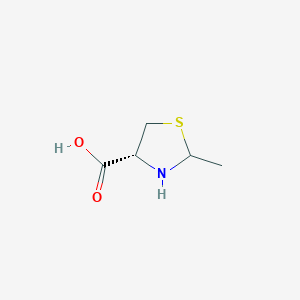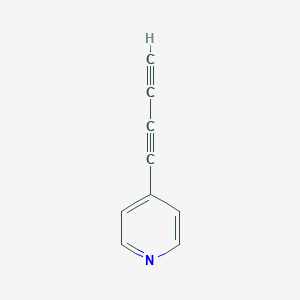
4-Buta-1,3-diynylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Buta-1,3-diynylpyridine”, also known as “4,4’-Buta-1,3-diyne-1,4-diyldipyridine”, is a chemical compound with the molecular formula C14H8N2 . It has an average mass of 204.227 Da and a monoisotopic mass of 204.068741 Da .
Synthesis Analysis
The synthesis of compounds similar to “4-Buta-1,3-diynylpyridine” often involves multicomponent reactions such as the Hantzsch reaction . This reaction traditionally involves the formation of 1,4-dihydropyridine from ethyl acetoacetate, aromatic aldehyde, and any ammonia source on heating in an appropriate solvent in the presence of a protic or Lewis acid . Another method involves the oxidative dimerization of ethynylpyridines .Molecular Structure Analysis
The molecular structure of “4-Buta-1,3-diynylpyridine” can be found in various databases like ChemSpider . It’s important to note that the exact structure can vary based on the isomers and the specific substitutions on the pyridine ring .Chemical Reactions Analysis
The chemical reactions involving “4-Buta-1,3-diynylpyridine” and similar compounds often involve multicomponent reactions and coupling reactions . For example, the dehydrobromination of certain compounds can lead to the formation of dienes .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Buta-1,3-diynylpyridine” include its molecular formula (C14H8N2), average mass (204.227 Da), and monoisotopic mass (204.068741 Da) .Orientations Futures
Future research directions could involve the development of new synthesis methods and the exploration of the compound’s potential applications. For instance, the synthesis of 1,4-diaryl-1,3-butadiynes has been studied for potential applications as luminescent clusters . Additionally, the construction of metal-organic frameworks (MOFs) using “4-Buta-1,3-diynylpyridine” and similar compounds could be another interesting area of research .
Propriétés
IUPAC Name |
4-buta-1,3-diynylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-3-4-9-5-7-10-8-6-9/h1,5-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQPDVMFOZALA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938842 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Buta-1,3-diynylpyridine | |
CAS RN |
176715-52-9 |
Source


|
| Record name | 4-(Buta-1,3-diyn-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


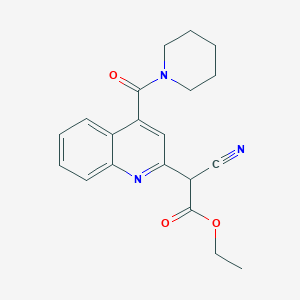
![N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester](/img/structure/B71183.png)
![2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol](/img/structure/B71184.png)
![9S,11R-dihydroxy-15-oxo-5Z-prostaenoic acid-cyclo[8S,12R]](/img/structure/B71189.png)
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
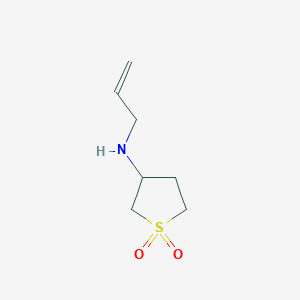
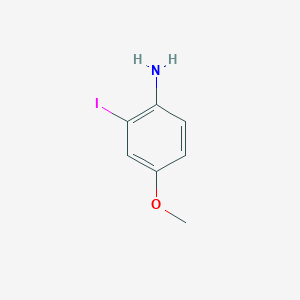
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
